molecular formula C20H17ClN2O3S B2904343 1-(4-chlorophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one CAS No. 946369-54-6

1-(4-chlorophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one

Cat. No.: B2904343
CAS No.: 946369-54-6
M. Wt: 400.88
InChI Key: CUOUUGONORCXAA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C20H17ClN2O3S and its molecular weight is 400.88. The purity is usually 95%.
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Scientific Research Applications

Structural and Optical Properties

Research on similar compounds to 1-(4-chlorophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one has focused on understanding their structural and optical properties. For instance, studies on 4H-pyrano [3, 2-c] quinoline derivatives, which share a resemblance in structural complexity, have demonstrated that these compounds exhibit significant changes in their electrical conductivity and dielectric properties under various conditions, impacting their potential application in electronic devices. The comparison of phenoxyphenyl and chlorophenyl groups within these compounds has provided insights into how different substituents affect their electrical and dielectric behavior, potentially guiding the design of materials with desired electronic properties (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Antimicrobial and Antifungal Activities

Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, certain pyran derivatives have been shown to exhibit favorable antimicrobial activities that are comparable to reference antimicrobial agents, demonstrating potential as new therapeutic agents against bacterial and fungal infections. These studies highlight the importance of structural characterization and biological evaluation in the development of novel antimicrobial compounds (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, & El-Agrody, 2022).

Photophysical and Electroluminescent Properties

The study of pyrazine-based compounds, including those with push-pull chromophores, has revealed significant insights into their photophysical properties and potential use in light-emitting devices. Research has shown that these compounds can exhibit strong emission solvatochromism, indicating a highly polar emitting state characteristic of intramolecular charge transfer. This property is essential for the development of materials for optoelectronic applications, suggesting that compounds with similar structures could be promising candidates for the creation of efficient organic light-emitting diodes (OLEDs) and other photonic devices (Hoffert, Durand, Gauthier, Guen, & Achelle, 2017).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-2-26-17-9-3-14(4-10-17)18(24)13-27-19-20(25)23(12-11-22-19)16-7-5-15(21)6-8-16/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOUUGONORCXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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